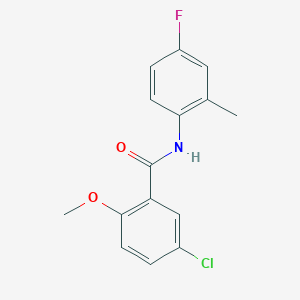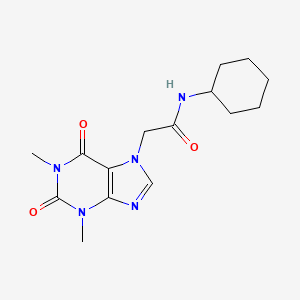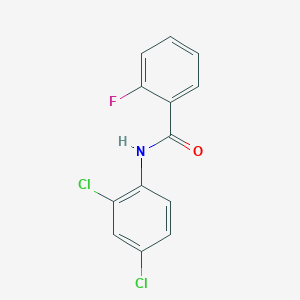
5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties. CFM-2 has been found to have a wide range of applications in scientific research, including the study of pain, inflammation, and cancer.
作用机制
The mechanism of action of 5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. This, in turn, leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the activity of certain enzymes that are involved in the production of these mediators. In addition, this compound has been found to have analgesic properties, which make it a potential candidate for the development of new pain medications.
实验室实验的优点和局限性
5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide has several advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also readily available and can be synthesized in large quantities. However, this compound also has some limitations. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
未来方向
There are several future directions for the study of 5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide. One potential direction is the development of new pain medications based on its analgesic properties. Another potential direction is the development of new anti-inflammatory medications based on its anti-inflammatory properties. This compound may also have potential applications in the treatment of certain types of cancer, although more research is needed in this area. Overall, the study of this compound has the potential to lead to the development of new medications that can improve the lives of patients suffering from a wide range of conditions.
合成方法
The synthesis of 5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide is a complex process that involves several steps. The first step involves the preparation of 4-fluoro-2-methylphenol, which is then converted to the corresponding amine derivative. The amine derivative is then reacted with 5-chloro-2-methoxybenzoic acid to form this compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
科学研究应用
5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the study of pain, inflammation, and cancer. This compound has been shown to have analgesic properties, which make it a potential candidate for the development of new pain medications. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
5-chloro-N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-9-7-11(17)4-5-13(9)18-15(19)12-8-10(16)3-6-14(12)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEYJKDLLHLLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)

![2-[(4-methylbenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5860479.png)
![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)
![4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860488.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)

amino]ethanol](/img/structure/B5860535.png)

![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)